Product packaging for Dimethyl 1,3-adamantanedicarboxylate(Cat. No.:CAS No. 1459-95-6)

Dimethyl 1,3-adamantanedicarboxylate

Cat. No.: B073285
CAS No.: 1459-95-6
M. Wt: 252.31 g/mol
InChI Key: YXMDGBXGJKYMQL-UHFFFAOYSA-N
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Description

Dimethyl 1,3-adamantanedicarboxylate is a high-value chemical building block prized for its unique and highly rigid adamantane scaffold. This dicarboxylate ester serves as a versatile precursor in organic synthesis and medicinal chemistry, where its inherent structural stability, lipophilicity, and defined geometry are exploited to design novel molecular architectures. Its primary research applications include the synthesis of Metal-Organic Frameworks (MOFs) and porous polymers, where the adamantane core acts as a robust, multi-directional node to create materials with exceptional thermal and chemical stability. In drug discovery, this compound is utilized to create conformationally restricted analogs and bioisosteres, often aimed at enhancing the metabolic stability, potency, and selectivity of lead compounds targeting proteins with deep hydrophobic pockets. The mechanism of action is that of a strategic synthetic intermediate; its ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, reduced to alcohols, or transformed into other functional groups, allowing researchers to build complex, three-dimensional structures around the central diamondoid core. This makes it an indispensable tool for advancing research in materials science and the development of new pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O4 B073285 Dimethyl 1,3-adamantanedicarboxylate CAS No. 1459-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl adamantane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMDGBXGJKYMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327115
Record name Dimethyl 1,3-adamantanedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-95-6
Record name Dimethyl 1,3-adamantanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1,3-adamantanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 1,3 Adamantanedicarboxylate

Esterification Protocols from 1,3-Adamantanedicarboxylic Acid Precursors

The most common and direct route to Dimethyl 1,3-adamantanedicarboxylate is the Fischer esterification of 1,3-adamantanedicarboxylic acid. This method involves the reaction of the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst. orgsyn.org

Acid-Catalyzed Direct Esterification Approaches with Methanol

A general representation of this reaction is as follows:

HOOC-(C₁₀H₁₄)-COOH + 2 CH₃OH ⇌ CH₃OOC-(C₁₀H₁₄)-COOCH₃ + 2 H₂O

Optimization of Reaction Conditions and Catalyst Systems for Diester Formation

The efficiency of the diester formation is highly dependent on the reaction conditions and the catalyst system employed. Key parameters that are often optimized include the choice and concentration of the catalyst, the ratio of reactants, the reaction temperature, and the reaction time. The removal of water as it is formed is also a critical factor in driving the equilibrium towards the product.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

ParameterConditionEffect on Yield
Catalyst Sulfuric Acid (H₂SO₄)Effective in protonating the carboxylic acid, a common and cost-effective choice.
p-Toluenesulfonic acid (p-TsOH)Can also be used as a strong acid catalyst.
Reactant Ratio Large excess of methanolShifts the equilibrium towards the formation of the diester, increasing the yield. masterorganicchemistry.com
Temperature RefluxTypically carried out at the boiling point of methanol (around 65 °C) to increase the reaction rate.
Reaction Time Several hoursThe reaction is generally allowed to proceed for a sufficient duration to reach equilibrium or completion.
Water Removal Use of a drying agent (e.g., molecular sieves) or azeotropic distillationRemoves the water byproduct, driving the reaction to completion and improving the yield. orgsyn.org

While specific quantitative data on the optimization of each parameter for this particular synthesis is not extensively detailed in the available literature, the general principles of Fischer esterification apply. patsnap.com A study on the esterification of acetic acid with ethanol (B145695) demonstrated that increasing the excess of alcohol significantly improves the ester yield, with a 10-fold excess resulting in a 97% yield. masterorganicchemistry.com Similar principles can be applied to the synthesis of this compound to maximize the formation of the desired diester.

Advanced Synthetic Routes to Adamantanedicarboxylate Systems

While direct esterification is the most straightforward method, other synthetic strategies can be employed, particularly when seeking to avoid harsh acidic conditions or to introduce specific functionalities.

One such alternative is the use of diazomethane (B1218177) . Diazomethane is a potent methylating agent that reacts readily with carboxylic acids to form methyl esters. The reaction is typically fast and proceeds under mild conditions, often at room temperature. The primary by-product is nitrogen gas, which is easily removed from the reaction mixture. However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. orgsyn.org

The reaction with diazomethane proceeds as follows:

HOOC-(C₁₀H₁₄)-COOH + 2 CH₂N₂ → CH₃OOC-(C₁₀H₁₄)-COOCH₃ + 2 N₂

Another potential advanced route is transesterification . In this process, an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For the synthesis of this compound, one could envision the transesterification of a different dialkyl 1,3-adamantanedicarboxylate with methanol. This method can be advantageous when the starting ester is more readily available or when milder reaction conditions are desired.

Purification and Isolation Methodologies for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any by-products. The purification strategy typically depends on the scale of the reaction and the nature of the impurities.

Recrystallization is a commonly employed technique for the purification of solid organic compounds. The choice of solvent is crucial and is based on the solubility of the compound at different temperatures. For this compound, alcohols such as methanol or ethanol are often used. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving the impurities dissolved in the mother liquor.

Table 2: Recrystallization Solvents for this compound

SolventProcedure
MethanolThe crude product is dissolved in hot methanol and allowed to cool slowly to form crystals.
EthanolSimilar to methanol, ethanol can be used as a recrystallization solvent. The choice between methanol and ethanol may depend on the specific impurities present.

Column chromatography is another powerful purification technique that can be used to separate this compound from impurities with different polarities. In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An appropriate solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation. While specific conditions for the chromatographic purification of this compound are not extensively documented, general principles of chromatography for adamantane (B196018) derivatives can be applied, often utilizing a non-polar stationary phase and a mobile phase of varying polarity. researchgate.net

The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

Chemical Transformations and Derivatization Strategies Originating from Dimethyl 1,3 Adamantanedicarboxylate

Synthesis of 1,3-Adamantanedicarbohydrazide as a Key Intermediate

A significant transformation of dimethyl 1,3-adamantanedicarboxylate is its conversion to 1,3-adamantanedicarbohydrazide. This reaction is typically achieved through the hydrazinolysis of the diester, where hydrazine hydrate is used as the reagent. The process generally involves refluxing the dimethyl ester with an excess of hydrazine hydrate, often in an alcoholic solvent such as ethanol (B145695).

The reaction proceeds via a nucleophilic acyl substitution mechanism at the carbonyl carbons of the ester groups. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon and leading to the displacement of the methoxy group. Given the presence of two ester functionalities, the reaction proceeds in a stepwise manner to form the dihydrazide.

This transformation is analogous to the well-established synthesis of adamantane-1-carbohydrazide from its corresponding methyl ester. In a reported synthesis of the mono-hydrazide, methyl 1-adamantanecarboxylate was reacted with hydrazine hydrate to yield the desired product nih.gov. The successful synthesis of this related compound underscores the feasibility of applying a similar methodology to produce 1,3-adamantanedicarbohydrazide, a key intermediate for further functionalization.

Table 1: Synthesis of 1,3-Adamantanedicarbohydrazide

Starting Material Reagent Product Reaction Type

Subsequent Formation of Dihydrazone and Schiff Base Derivatives via Condensation Reactions

The 1,3-adamantanedicarbohydrazide synthesized in the previous step is a valuable precursor for the preparation of dihydrazone and Schiff base derivatives. These compounds are typically formed through the condensation reaction of the hydrazide with various aldehydes and ketones nih.govnih.govresearchgate.net. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine or, in this case, a hydrazone linkage).

Given that 1,3-adamantanedicarbohydrazide possesses two hydrazide functionalities, it can react with two equivalents of a carbonyl compound to form a symmetrical dihydrazone. A wide array of aromatic and heterocyclic aldehydes and ketones can be employed in this reaction, allowing for the introduction of diverse substituents and the modulation of the resulting molecule's electronic and steric properties.

The general reaction scheme involves mixing the dihydrazide with the chosen carbonyl compounds in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. The resulting dihydrazones are often crystalline solids and can be purified by recrystallization. The formation of these derivatives is a straightforward method to expand the library of compounds accessible from this compound.

Table 2: Examples of Carbonyl Compounds for Dihydrazone Synthesis

Carbonyl Compound Type Example Resulting Derivative Feature
Substituted Benzaldehydes 4-Hydroxybenzaldehyde Introduces phenolic hydroxyl groups
Heterocyclic Aldehydes 2-Pyridinecarboxaldehyde Incorporates a pyridine moiety
Aromatic Ketones Acetophenone Creates a more sterically hindered hydrazone

Diversification of Carboxylate Functionality to Other Esters, Amides, and Related Derivatives

The methyl ester groups of this compound can be converted into a variety of other functional groups, most notably other esters and amides. This diversification allows for the fine-tuning of the molecule's properties, such as solubility, reactivity, and biological activity.

Transesterification: The methyl esters can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the diester with an excess of another alcohol. The equilibrium can be driven towards the desired product by removing the methanol (B129727) that is formed during the reaction.

Amidation: The direct conversion of the esters to amides can be achieved by reacting this compound with a primary or secondary amine. This reaction often requires elevated temperatures to proceed at a reasonable rate. Alternatively, the diester can first be hydrolyzed to the corresponding 1,3-adamantanedicarboxylic acid. The diacid can then be coupled with amines using standard peptide coupling reagents, such as HBTU, to form the diamide under milder conditions researchgate.net. It is worth noting that functional groups directly attached to the adamantane (B196018) bridgehead can exhibit reduced reactivity, which may result in moderate yields for amidation reactions researchgate.net. The introduction of adamantane moieties into molecules through amide bond formation is a common strategy in medicinal and materials chemistry nih.gov.

These transformations significantly broaden the scope of derivatives that can be synthesized from the parent diester, providing access to a wide range of functionalized adamantane scaffolds.

Table 3: Diversification of Carboxylate Functionality

Reaction Reagents Product Functional Group
Transesterification Alcohol (e.g., ethanol, propanol), Acid/Base catalyst Diethyl, Dipropyl, etc. ester
Amidation (from ester) Primary or Secondary Amine, Heat Diamide

Introduction of Diverse Chemical Moieties at the Bridgehead Positions of the Adamantane Core

While the 1 and 3 positions of the adamantane core in the starting material are occupied by carboxylate groups, the other two bridgehead positions (5 and 7) are available for functionalization. The introduction of chemical moieties at these positions can be achieved through various synthetic strategies, often leveraging the reactivity of the adamantane C-H bonds.

One established method for functionalizing the bridgehead positions of adamantane is the Koch-Haaf reaction. For instance, 1-adamantane carboxylic acid can be converted to 1,3-adamantanedicarboxylic acid via carbonylation, demonstrating that a carboxyl group can be introduced at an unoccupied bridgehead position jlu.edu.cn. While starting from the diester would require careful consideration of reaction conditions to avoid side reactions with the existing ester groups, this illustrates the principle of bridgehead functionalization.

Other methods for introducing functional groups at the bridgehead positions of adamantane derivatives include halogenation (e.g., with bromine), which can then be followed by nucleophilic substitution reactions to introduce a variety of other groups. The synthesis of substituted bridged carboxylic acids of the adamantane series has been explored, indicating that it is possible to have functional groups at both bridgehead and bridge positions researchgate.net. These strategies allow for the creation of tetra-substituted adamantane derivatives with a defined three-dimensional arrangement of functional groups.

Radical-Mediated Functionalization in Adamantane Systems Pertinent to Dicarboxylate Derivatives

Radical-mediated reactions offer a powerful tool for the direct functionalization of the strong C-H bonds of the adamantane core, which are typically unreactive under other conditions. nih.govresearchgate.net This approach is particularly relevant for adamantane dicarboxylate derivatives, as it can potentially be used to introduce substituents at the methylene bridges or the remaining bridgehead positions.

The general mechanism involves the generation of an adamantyl radical through hydrogen atom transfer (HAT) from the adamantane core to a highly reactive radical species. This adamantyl radical can then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

Several types of radical-mediated functionalizations have been reported for adamantane and its derivatives:

Acylations: Direct C-H to C-C bond formation to introduce a carbonyl group, creating acyladamantanes which are useful synthetic intermediates. nih.gov

Alkylation via Alkene Addition: The adamantyl radical can add to electron-deficient alkenes in a Giese-type reaction to form alkylated adamantane derivatives. nih.gov

Amidation: Radical amidation has been achieved using isocyanides and a radical initiator, affording adamantyl amides. nih.gov

The selectivity of the hydrogen atom abstraction (tertiary bridgehead vs. secondary bridge) can often be controlled by the choice of the radical initiator and reaction conditions. For adamantane ester substrates, radical alkylation has been shown to occur on the adamantane group, demonstrating the compatibility of this chemistry with the ester functionality chemrxiv.orgchemrxiv.org. These radical-mediated methods provide a versatile and efficient pathway for the synthesis of complex, polyfunctionalized adamantane derivatives starting from systems like this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-Adamantanedicarbohydrazide
1,3-Adamantanedicarboxylic acid
Hydrazine hydrate
Adamantane-1-carbohydrazide
Methyl 1-adamantanecarboxylate
1-Adamantane carboxylic acid
4-Hydroxybenzaldehyde
2-Pyridinecarboxaldehyde
Acetophenone
Acetone

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Design and Synthesis of Adamantane-Containing Biologically Active Compounds

The adamantane (B196018) scaffold is a cornerstone in the synthesis of numerous compounds with a wide spectrum of biological activities. mdpi.com By modifying the carboxylate groups of Dimethyl 1,3-adamantanedicarboxylate, chemists can access a variety of derivatives, including amides, hydrazides, and other functionalized molecules, to explore their therapeutic potential.

Hydrazide-hydrazones are a class of compounds recognized for their broad antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.govresearchgate.net The synthesis of adamantane-based hydrazide-hydrazones represents a promising strategy for developing new antimicrobial agents. The process typically involves converting the methyl ester groups of this compound into hydrazides, which are then condensed with various aldehydes or ketones to form the final hydrazone scaffold. nih.gov

Research on mono-hydrazones derived from 1-adamantyl carbohydrazide (B1668358) has demonstrated significant antimicrobial potential. These studies provide a strong proof-of-concept for the potential of dihydrazones derived from the 1,3-disubstituted adamantane core. For instance, certain 1-adamantane carbonyl hydrazones have shown potent activity against Gram-positive bacteria and the fungus Candida albicans. mdpi.comnih.gov The combination of the lipophilic adamantane moiety and the chelating properties of the hydrazone group is believed to contribute to their biological activity. nih.gov

Table 1: Example of In Vitro Antimicrobial Activity of Adamantane-Hydrazones (MIC µg/mL)
CompoundEnterococcus faecalisStaphylococcus aureusBacillus cereusCandida albicans
4a 62.5125125250
4d 125250250500
5a 125125250125
5c 250125125250

Data sourced from a study on mono-hydrazones with the 1-adamantyl carbonyl moiety, illustrating the antimicrobial potential of this structural class. nih.gov

The adamantane nucleus is a privileged scaffold in drug discovery, with several approved drugs incorporating this moiety for various indications. nih.gov Derivatives of adamantane have shown significant biological activity, including antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.comsciforum.net

Antiviral Activity: The first recognized application of an adamantane derivative was the antiviral agent amantadine (B194251), used against Influenza A. ontosight.ainih.gov The mechanism often involves the blockade of viral ion channels, such as the M2 protein. ontosight.ai The rigid adamantane cage effectively fits into and blocks these channels.

Anticancer Activity: Researchers have investigated adamantane derivatives for their cytotoxic effects against various cancer cell lines. nih.gov For example, certain hydrazide-hydrazones with a 1-adamantane carbonyl moiety have demonstrated cytotoxicity against human cancer cell lines. nih.gov The lipophilic nature of the adamantane group can facilitate passage through cell membranes to reach intracellular targets.

Anti-inflammatory Activity: The anti-inflammatory properties of adamantane derivatives are also an area of active research. mdpi.comnih.gov The bulky adamantane group can influence interactions with enzymes and receptors involved in inflammatory pathways.

Impact of the Adamantane Moiety on Pharmacokinetic and Pharmacodynamic Profiles

One of the most significant effects of the adamantane moiety is the substantial increase in lipophilicity (fat-solubility). mdpi.comnih.gov This property is crucial for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. nih.gov

By increasing lipophilicity, the adamantane scaffold can improve the bioavailability of a compound, meaning a higher fraction of the administered dose reaches systemic circulation. mdpi.comresearchgate.net This can lead to a more pronounced therapeutic effect. The introduction of an adamantane fragment into existing drug structures is a known method to improve their pharmacological properties. sciforum.net

The adamantane cage is a bulky, rigid, and chemically inert hydrocarbon structure. ontosight.ai When incorporated into a drug molecule, it can act as a shield, protecting nearby functional groups from degradation by metabolic enzymes in the liver and other tissues. mdpi.com This steric hindrance enhances the metabolic stability of the drug, prolonging its half-life and duration of action in the body. nih.govmdpi.com This increased stability can lead to a more predictable pharmacokinetic profile and may allow for less frequent dosing. Furthermore, the unique structural properties imparted by the adamantane group can help in overcoming mechanisms of drug resistance. nih.gov

Integration into Advanced Drug Delivery Systems

The distinct properties of adamantane make it an excellent component for constructing sophisticated drug delivery systems (DDS). pensoft.netnih.gov Adamantane derivatives can be used either as building blocks for covalent carrier systems or as guest molecules in self-assembled supramolecular systems. mdpi.comresearchgate.net

The high lipophilicity of the adamantane moiety allows it to act as a robust anchor, embedding itself within the lipid bilayer of liposomes. pensoft.netmdpi.com This enables the creation of functionalized liposomes where a therapeutic or targeting ligand, attached to the adamantane anchor, is displayed on the liposome (B1194612) surface. This approach is valuable for targeted drug delivery to specific cells or tissues. nih.gov

Furthermore, the adamantane cage fits perfectly into the hydrophobic cavity of β-cyclodextrin hosts, forming a very stable host-guest inclusion complex. pensoft.netnih.gov This strong and specific interaction is widely exploited in supramolecular chemistry to build non-covalent drug delivery systems. Drugs can be attached to the adamantane "guest," which is then complexed with a cyclodextrin (B1172386) "host" that might be part of a larger carrier system, allowing for controlled release and targeted delivery. nih.gov

Table 2: Applications of Adamantane Moiety in Drug Delivery Systems
Delivery SystemRole of Adamantane MoietyPrinciple of InteractionPotential Application
Liposomes Lipophilic AnchorInsertion into the lipid bilayerTargeted drug delivery, surface recognition pensoft.netmdpi.comresearchgate.net
Cyclodextrins Guest MoleculeHost-guest complexationSolubilization, controlled release, supramolecular carriers pensoft.netnih.gov
Dendrimers Covalent Building BlockStructural core or surface groupHigh drug-loading capacity, targeted delivery mdpi.comresearchgate.net

Adamantane-Modified Liposomes for Targeted Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles. nih.govnih.gov A significant challenge in drug delivery is targeting these vesicles to specific cells or tissues. The adamantane group serves as a highly effective anchor for attaching targeting ligands to the surface of liposomes due to its lipophilic nature. nih.govnih.gov When an adamantane-conjugated molecule is mixed with lipids during liposome formation, the bulky, nonpolar adamantane cage spontaneously inserts itself into the hydrophobic core of the lipid bilayer. pensoft.netnih.gov This process leaves the attached molecule, such as a drug or a targeting moiety, displayed on the liposome's exterior.

This anchoring mechanism is a cornerstone of creating targeted drug delivery systems. nih.gov For instance, carbohydrates (glycoconjugates) can be attached to an adamantane derivative; these modified molecules are then incorporated into liposomes. researchgate.net The resulting "glycoliposomes" can target specific carbohydrate-binding proteins (lectins) on the surface of cells, facilitating cell recognition and selective drug delivery. nih.govresearchgate.net The adamantane moiety plays a critical role in understanding the interactions between these engineered nanovesicles and cellular receptors. pensoft.netnih.gov this compound can be chemically converted into derivatives, such as 1,3-diaminoadamantane or 1,3-adamantanedimethanol, which provide the necessary functional groups to conjugate these targeting ligands, making it a valuable precursor for such advanced liposomal systems.

Supramolecular Complexes with Cyclodextrins for Enhanced Solubility and Bioavailability

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate nonpolar "guest" molecules within their central cavity, forming stable, non-covalent inclusion complexes in a process known as host-guest chemistry. pensoft.netmdpi.com This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs. nih.govresearchgate.net

The adamantane cage is a quintessential guest molecule for cyclodextrins, particularly β-cyclodextrin, due to its ideal size, shape, and hydrophobicity, which allow it to fit snugly within the host cavity. pensoft.netjst.go.jp The formation of these supramolecular complexes is a widely used strategy in pharmaceutical formulation. pensoft.netnih.gov Research has specifically demonstrated the formation of stable inclusion complexes between β-cyclodextrin and 1,3-adamantanedicarboxylic acid, the direct precursor to this compound. mdpi.commdpi.comnih.gov This confirms that the adamantane core of the diester is perfectly suited for this type of molecular encapsulation, which can be used to create advanced drug delivery systems. jst.go.jpnih.gov For example, adamantane-grafted hyaluronic acid can form a supramolecular complex with cyclodextrin, creating a tumor-selective drug delivery system. jst.go.jpnih.gov

FeatureDescriptionReference
Host Molecule Cyclodextrins (typically β-cyclodextrin) pensoft.net
Guest Molecule Adamantane derivative pensoft.net
Driving Force Hydrophobic interactions between the adamantane cage and the cyclodextrin cavity mdpi.com
Primary Benefit Increased aqueous solubility and stability of the guest molecule nih.gov
Pharmaceutical Goal Enhanced bioavailability and controlled release of therapeutic agents pensoft.netnih.gov
Binding Affinity Strong and highly specific host-guest interaction jst.go.jp

Adamantane-Based Dendrimer Architectures in Nanomedicine

Dendrimers are precisely engineered, highly branched macromolecules with a well-defined, three-dimensional structure. nih.govnih.gov Their unique architecture, consisting of a central core, repeating branch units, and a high density of surface functional groups, makes them promising candidates for sophisticated applications in nanomedicine, including drug and gene delivery. nih.govnih.govresearchgate.net

The adamantane cage is an excellent building block for dendrimer synthesis due to its rigid, predefined geometry and chemical stability. pensoft.netnih.gov It can be used in two primary ways:

As the central core: Adamantane derivatives with multiple reactive sites, such as those that can be synthesized from this compound, can serve as the starting point from which dendritic branches ("dendrons") are grown outwards in a divergent synthesis approach. pensoft.netsigmaaldrich.com

As peripheral units: Adamantane moieties can be attached to the surface of a dendrimer to modify its properties, such as increasing its lipophilicity to improve interaction with cell membranes. pensoft.net

The defined 1,3-substitution pattern of this compound makes it a valuable precursor for creating symmetrical cores or dendrons. After chemical modification of its ester groups, it provides two precisely positioned handles for the systematic and controlled construction of these complex nanostructures. researchgate.net

Structure-Activity Relationship (SAR) Studies of Adamantane-Based Therapeutic Agents

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The adamantane scaffold is frequently used in these studies because its rigid framework holds functional groups in a fixed spatial orientation, allowing researchers to systematically probe their interactions with biological targets. ontosight.ai

The most famous example of adamantane SAR comes from antiviral drug discovery. nih.gov The first approved antiviral drug, amantadine (1-aminoadamantane), and its derivative rimantadine, function by blocking the M2 proton channel of the influenza A virus. nih.gov SAR studies have elucidated several key principles for this class of compounds:

The Amino Group: A primary amino group at a bridgehead carbon (like position 1) is crucial for activity. nih.gov

The Adamantane Cage: The bulky, lipophilic cage is thought to interact with a hydrophobic pocket within the M2 channel, effectively plugging it. nih.gov

Substituents: Adding large substituents to the amino group generally decreases antiviral activity. nih.gov However, modifications elsewhere on the cage can modulate the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Beyond antivirals, the adamantane moiety is incorporated into a wide range of therapeutic agents to explore SAR. nih.gov Its lipophilicity can enhance a drug's ability to cross cell membranes or the blood-brain barrier. nih.gov this compound serves as a versatile starting material for SAR studies. Its two ester groups can be independently or simultaneously modified to produce a library of new derivatives. This allows medicinal chemists to systematically alter properties like polarity, size, and hydrogen bonding capacity at defined positions on the rigid scaffold to optimize interaction with a specific biological target and improve therapeutic efficacy. researchgate.net

Structural FeatureImpact on Biological Activity (General Findings)Reference
Adamantane Scaffold Acts as a rigid, lipophilic anchor; orients substituents in a defined 3D space. ontosight.ai
Bridgehead Amino Group Essential for anti-influenza A (M2 channel) activity. nih.gov
N-Alkylation Increasing the size of alkyl groups on the amino function often reduces antiviral potency. nih.gov
Cage Substitution Can modulate potency, selectivity, and pharmacokinetic properties for various targets. nih.govresearchgate.net
Hydrophobicity/Volume The relationship with activity is target-dependent; potency is not always correlated with simple hydrophobicity or molecular volume. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

Utilization as a Monomer in Polymerization Processes

While Dimethyl 1,3-adamantanedicarboxylate itself is a precursor, its hydrolyzed form, 1,3-adamantanedicarboxylic acid (H₂ADC), is utilized as a bifunctional monomer in polycondensation reactions. The incorporation of the bulky and rigid adamantane (B196018) cage into polymer backbones can significantly enhance the material's properties.

Research has shown that adamantane derivatives are valuable in the synthesis of high-performance polymers such as polyimides and polyamides. researchgate.netchemicalbook.com The introduction of the 1,3-adamantane dicarboxylate unit into the polymer chain disrupts packing and hinders chain mobility, which typically leads to:

Increased Glass Transition Temperature (Tg): The rigidity of the adamantane structure restricts the rotational freedom of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. chemicalbook.com

Improved Mechanical Properties: The rigid nature of the adamantane moiety can lead to polymers with high modulus and strength.

Excellent Optical Transparency: The incorporation of non-planar, saturated alicyclic structures like adamantane can reduce intermolecular charge-transfer interactions, leading to colorless polyimides with high optical transparency. rsc.org

Polymers derived from adamantane-containing monomers are promising candidates for applications in the electronics and aerospace industries, where materials with exceptional thermal, mechanical, and optical properties are required. rsc.org

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The deprotonated form of 1,3-adamantanedicarboxylic acid, the 1,3-adamantanedicarboxylate (ADC²⁻) ligand, is extensively used in constructing coordination polymers and metal-organic frameworks (MOFs). The ADC²⁻ ligand acts as a rigid organic linker, connecting metal ions or clusters into extended networks. The defined geometry of the two carboxylate groups, held in a fixed orientation by the adamantane scaffold, allows for predictable and controlled assembly of complex architectures. researchgate.net

Assembly of Uranyl and Transition Metal Complexes with 1,3-Adamantanedicarboxylate Ligands

The ADC²⁻ ligand has proven effective in forming stable complexes with a variety of metal ions under solvo-hydrothermal conditions. acs.orgnih.gov Extensive research has been conducted on its coordination with both actinides, particularly the uranyl ion (UO₂²⁺), and various d-block transition metals.

Uranyl Complexes: A significant number of uranyl-organic frameworks have been synthesized using the ADC²⁻ ligand. acs.orgcore.ac.uk These reactions often yield crystalline products whose dimensionality and structure are highly sensitive to synthesis conditions such as the choice of organic cosolvents and the presence of different counterions. nih.govcore.ac.uk For example, complexes with formulas like [UO₂(ADC)(H₂O)]·1.25CH₃CN and [UO₂(ADC)(DMF)] have been characterized as one-dimensional (1D) coordination polymers. acs.orgnih.gov

Transition Metal Complexes: The versatility of the ADC²⁻ ligand extends to a range of transition metals, including cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). acs.orgrsc.org Furthermore, it has been used to construct the first example of an s-block metal adamantanedicarboxylate coordination polymer with magnesium(II). researchgate.netnih.gov These syntheses can result in homometallic frameworks or heterometallic systems where ADC²⁻ bridges different metal centers, such as in the three-dimensional (3D) framework [UO₂Cu(ADC)₂]. nih.gov The nature of the metal ion plays a crucial role in directing the final topology of the coordination polymer. rsc.org

Table 1: Examples of Metal Complexes with 1,3-Adamantanedicarboxylate (ADC²⁻) Ligands
Metal Ion(s)Complex FormulaDimensionalityReference
UO₂²⁺[UO₂(ADC)(H₂O)]·1.25CH₃CN1D acs.orgnih.gov
UO₂²⁺[H₂NMe₂]₂[(UO₂)₂(ADC)₃]·1.5H₂O3D acs.orgnih.gov
UO₂²⁺, Cu²⁺[UO₂Cu(ADC)₂]3D nih.gov
Zn²⁺{[Zn(ADC)(btmb)]·3H₂O}n1D (Tubular) rsc.org
Co²⁺{[Co₂(ADC)₂(btmb)₂]·H₂O}n2D (Interpenetrating Layers) rsc.org
Mg²⁺[Mg₂(ADC)₂]n2D (Layered) researchgate.netnih.gov

btmb = 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl

Structural Diversity and Dimensionality in Adamantane-Based Coordination Architectures

The combination of the rigid ADC²⁻ linker with various metal centers and ancillary ligands gives rise to a remarkable diversity of structural topologies and dimensionalities. The final architecture is modulated by several factors, including the coordination geometry of the metal ion, the use of co-ligands, and solvent effects. acs.orgrsc.org

Researchers have successfully synthesized adamantane-based coordination polymers with varying dimensionalities:

One-Dimensional (1D) Architectures: Simple chains, braid-shaped polymers, and infinite tubular structures have been reported. acs.orgrsc.org For instance, the zinc complex {[Zn(ADC)(btmb)]·3H₂O}n assembles into 1D tubes. rsc.org

Two-Dimensional (2D) Architectures: Undulating layered structures are common, as seen in magnesium and cobalt complexes. rsc.orgresearchgate.netnih.gov In some cases, these layers can form parallel interpenetrating frameworks, leading to more complex 2D → 2D structures. rsc.org

Three-Dimensional (3D) Architectures: By connecting layers or chains, robust 3D frameworks can be constructed. acs.orgnih.gov The formation of 3D networks is often facilitated by the specific coordination environment of the metal and the bridging capabilities of the ADC²⁻ ligand.

This structural tunability is critical for designing materials with specific properties, such as tailored porosity for gas storage or separation applications.

Development of Functional Nanomaterials Incorporating Adamantane Dicarboxylate Units

The unique properties of the adamantane cage are being harnessed in the development of functional nanomaterials. rsc.orgrsc.org Adamantane dicarboxylate units can be incorporated into nanomaterials either as structural components of frameworks or as functional additives in composites.

MOFs as Nanomaterials: The coordination polymers and MOFs constructed from ADC²⁻ can be considered nanomaterials, particularly when synthesized with controlled crystal sizes in the nanometer range or designed to have hierarchical pore structures. These materials offer high surface areas and precisely defined pore environments, making them suitable for applications in catalysis, sensing, and gas storage.

Adamantane in Nanocomposites: Adamantane derivatives can be used as fillers or modifiers to enhance the performance of polymer matrices in nanocomposites. researchgate.net A patent has described methods for preparing transition-metal adamantane carboxylate salts and their corresponding oxide nanocomposites. wipo.int The addition of adamantane units, even at low weight percentages, can improve the mechanical properties, such as the Young's modulus, of the base polymer. researchgate.net The rigid, nanoscale structure of the adamantane dicarboxylate unit provides a reinforcing effect at the molecular level, improving material strength and thermal stability.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the precise structural elucidation of organic molecules, including Dimethyl 1,3-adamantanedicarboxylate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that correspond to the unique protons and carbons within its rigid adamantane (B196018) cage and flexible methoxycarbonyl groups.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct resonances for the protons of the adamantane cage and the methyl ester groups. The adamantane cage protons, due to their fixed spatial orientations, would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The six equivalent protons of the two methyl groups (-OCH₃) would present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atoms. The integration of this singlet would correspond to six protons.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display a set of signals corresponding to the different carbon environments in the molecule. Key expected signals include:

A resonance for the carbonyl carbons (C=O) of the ester groups, typically found in the range of 170-180 ppm.

A signal for the methyl carbons (-OCH₃) of the ester groups.

Distinct signals for the quaternary, methine, and methylene carbons of the adamantane cage. The symmetry of the 1,3-disubstituted adamantane core would result in fewer signals than the total number of carbon atoms.

In a study detailing the synthesis of adamantane dihydrazide from this compound, the structure of the starting ester was confirmed using ¹H NMR, among other techniques, although the specific spectral data was not provided jetir.org. The analysis of related adamantane ester derivatives often shows the adamantane cage protons resonating as broad multiplets, a characteristic feature of these rigid systems nih.govresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane Cage ProtonsMultiplets-
Methyl Protons (-OCH₃)Singlet-
Carbonyl Carbon (C=O)-~175
Methyl Carbon (-OCH₃)-~52
Adamantane Quaternary Carbons-Varies
Adamantane Methine Carbons-Varies
Adamantane Methylene Carbons-Varies

Note: The predicted chemical shift values are estimates based on typical ranges for similar functional groups and the known structure of the molecule. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its diester structure.

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional groups. This peak is typically observed in the region of 1750-1735 cm⁻¹. The presence of two ester groups in the molecule would likely result in a particularly intense band in this region.

Other significant absorption bands include:

C-H Stretching: Vibrations of the C-H bonds in the adamantane cage and the methyl groups, appearing in the 2850-3000 cm⁻¹ region. The rigid nature of the adamantane cage may lead to sharp, well-defined peaks.

C-O Stretching: The stretching vibrations of the C-O single bonds of the ester groups, which typically produce strong bands in the 1300-1000 cm⁻¹ range.

C-H Bending: Vibrations associated with the bending of C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹).

The synthesis of various adamantane derivatives, including esters, has been characterized by FTIR spectroscopy, consistently showing the characteristic carbonyl and C-H stretching frequencies that affirm the integrity of the adamantane core and the attached functional groups jetir.orgnih.govresearchgate.net.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1750 - 1735Strong
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
C-O Stretch (Ester)1300 - 1000Strong
C-H Bend< 1500Variable

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, and oxygen) in a compound. For this compound, with the molecular formula C₁₄H₂₀O₄, the theoretical elemental composition can be calculated with high precision.

The theoretical percentages are:

Carbon (C): 66.64%

Hydrogen (H): 7.99%

Oxygen (O): 25.37%

Experimentally determined values from elemental analysis of a synthesized sample of this compound should closely match these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the compound's identity and purity. For instance, a purity of 98% is commercially available . In research involving the synthesis of derivatives from this compound, elemental analysis is a standard method to confirm the successful synthesis and purity of the products jetir.org.

Table 3: Elemental Composition of this compound (C₁₄H₂₀O₄)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01114168.15466.64%
Hydrogen (H)1.0082020.1607.99%
Oxygen (O)15.999463.99625.37%
Total 252.31 100.00%

X-ray Diffraction Studies of Crystalline this compound Derivatives and Metal Complexes

The adamantane cage is a rigid, diamondoid structure, and its geometry is largely preserved in its derivatives wikipedia.org. X-ray diffraction studies on various 2-(adamantan-1-yl)-2-oxoethyl benzoates have revealed that the adamantyl moiety serves as an efficient building block for synthesizing derivatives with specific conformations nih.govresearchgate.net. The crystal packing in these derivatives is influenced by the nature and position of the substituents on the adamantane core and any aromatic rings present.

Computational and Theoretical Investigations in Dimethyl 1,3 Adamantanedicarboxylate Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (a potential drug molecule) into the active site of a target protein. For adamantane (B196018) derivatives, including Dimethyl 1,3-adamantanedicarboxylate, molecular docking simulations are crucial in predicting their potential as therapeutic agents. The adamantane cage is a highly lipophilic and rigid scaffold, which can be advantageous for binding to specific hydrophobic pockets within protein active sites.

In silico studies on various adamantane-linked compounds have demonstrated their potential to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is implicated in metabolic diseases. mdpi.comnih.gov While specific docking studies on this compound are not extensively reported in publicly available literature, the principles from related research can be applied. A hypothetical docking study of this compound against a target protein would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the binding affinity of different poses.

The results of such a simulation could be presented in a table format, as shown below, illustrating the predicted binding affinity and key interactions with amino acid residues in the active site.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Hypothetical Kinase 1 -8.5 LEU83, VAL91 Hydrophobic
SER145 Hydrogen Bond (with ester carbonyl)
PHE163 π-Alkyl
Hypothetical Protease 2 -7.9 ILE25, ALA102 Hydrophobic
GLN98 Hydrogen Bond (with ester carbonyl)
TRP105 π-Alkyl

These predicted interactions are vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov The adamantane core typically engages in van der Waals and hydrophobic interactions, while the dimethyl ester groups can form hydrogen bonds with polar residues in the active site. ksu.edu.sa

Quantum Chemical Calculations on Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can provide valuable data that is often difficult to obtain experimentally. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various molecular properties.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For adamantane derivatives, the electronic nature of the substituents can significantly influence these properties. mdpi.com

Quantum chemical calculations can also predict spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra. A study on an adamantane derivative showcased the use of computational chemistry to complement experimental spectroscopic investigations. ksu.edu.sa

Below is a table summarizing hypothetical data that could be obtained from quantum chemical calculations on this compound.

Table 2: Calculated Properties of this compound

Property Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 2.5 D
Major IR Frequencies (cm⁻¹) 2950 (C-H stretch), 1735 (C=O stretch), 1250 (C-O stretch)

These calculations provide a detailed picture of the molecule's electronic landscape and can predict its behavior in chemical reactions.

Conformational Analysis and Stereochemical Implications of Adamantane Dicarboxylates

Adamantane is known for its rigid and strain-free structure, which is essentially a fusion of three chair-form cyclohexane rings. wikipedia.org This rigidity is a key feature that influences the conformational preferences and stereochemical outcomes of its derivatives. In this compound, the two methyl ester groups are attached to bridgehead carbon atoms (C1 and C3).

Due to the rigid nature of the adamantane cage, the relative positions of the 1,3-substituents are fixed. This lack of conformational flexibility is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target. The molecule is achiral because of the presence of multiple planes of symmetry.

However, the orientation of the ester groups themselves can be a subject of conformational analysis. While the C1-C(O) and C3-C(O) bonds are fixed, rotation around the C(O)-O and O-CH₃ bonds can lead to different conformers. Computational studies can be used to determine the most stable conformations by calculating the potential energy surface as a function of these dihedral angles. The lowest energy conformer is the one that is most likely to be populated at room temperature.

The stereochemical implications of the 1,3-disubstitution pattern are significant. The fixed distance and orientation between the two functional groups make this compound an excellent scaffold for building molecules where a specific spatial arrangement of functional groups is required. This has been explored in the synthesis of various 1,3-disubstituted adamantane derivatives for applications in materials science and medicinal chemistry. acs.org The defined stereochemistry is crucial for ensuring a precise fit into a biological target or for creating well-defined polymer structures.

Q & A

Q. What are the standard synthetic protocols for preparing uranyl complexes with 1,3-adamantanedicarboxylate (ADC) ligands?

Dimethyl 1,3-adamantanedicarboxylate-derived ligands are typically synthesized via solvothermal methods under controlled conditions. For example, uranyl complexes are prepared by dissolving H₂ADC, uranyl nitrate hexahydrate, and counterion sources (e.g., PPh₄Br) in mixed solvents (e.g., DMF/THF, CH₃CN/water) at 140°C under autogenous pressure. Reaction times vary from 3 days to 2 weeks, yielding crystalline products with distinct coordination geometries . Key parameters include solvent polarity, temperature, and stoichiometric ratios (e.g., uranyl/ADC ratio of 7:10 for optimal 2:3 product formation) .

Q. How can the structural features of uranyl-ADC coordination polymers be characterized?

X-ray crystallography is critical for determining coordination geometries. For example, uranyl-ADC complexes often form 1D polymeric chains with U–O(carboxylate) bond lengths of 2.425–2.513 Å and U–O(oxo) bonds at ~1.76–1.78 Å. Structural variations (e.g., helical vs. flat chains) depend on ligand conformation and counterion interactions . Additional characterization methods include elemental analysis, IR spectroscopy (to confirm carboxylate coordination), and Hirshfeld surface analysis to assess intermolecular interactions .

Advanced Research Questions

Q. What factors influence the dimensionality and topology of uranyl-ADC assemblies?

The choice of counterions and solvent systems significantly impacts structural outcomes:

  • Counterions : Bulky counterions like PPh₄⁺ stabilize 1D chains (e.g., [PPh₄]₂[(UO₂)₂(ADC)₃]), while NH₄⁺ promotes discrete tetranuclear clusters (e.g., [NH₄]₂[PPh₄]₂[(UO₂)₄(ADA)₆]) due to competitive hydrogen bonding .
  • Solvent flexibility : DMF enhances ligand solubility and facilitates chelation, whereas THF modulates crystallization kinetics, favoring extended networks .
  • Ligand rigidity : ADC’s adamantane backbone restricts rotational freedom, favoring linear chains, while more flexible ligands (e.g., ADA) allow for bent geometries .

Q. How do ligand substitutions (e.g., nitrate vs. carboxylate) affect uranyl luminescence properties?

Uranyl emission spectra are sensitive to ligand field effects. ADC complexes with six carboxylate oxygen donors exhibit blue-shifted emission maxima (~482–546 nm), while replacing one carboxylate with a nitrate (as in [PPh₃Me][UO₂(ADC)(NO₃)]) red-shifts peaks by ~10–18 nm due to reduced U–O bond order . Time-resolved luminescence spectroscopy can quantify quantum yields (typically low, <1% for uranyl-carboxylate systems) and assess electronic transitions .

Q. What strategies resolve contradictions in coordination number assignments for uranyl-ADC complexes?

Discrepancies often arise from competing coordination modes (e.g., monodentate vs. bidentate carboxylate). To address this:

  • Combine crystallographic data with EXAFS spectroscopy to refine U–O bond distances and coordination numbers.
  • Perform DFT calculations to model ligand binding energetics and validate experimental observations .
  • Use solid-state NMR to probe local symmetry and ligand dynamics .

Methodological Considerations

Q. How can researchers optimize reaction conditions to avoid undesired byproducts (e.g., formate contamination)?

DMF hydrolysis under solvothermal conditions can generate formate ions, which compete with ADC for uranyl coordination. Mitigation strategies include:

  • Using anhydrous solvents or lower temperatures (e.g., 100°C instead of 140°C).
  • Adding scavengers (e.g., molecular sieves) to absorb hydrolysis byproducts .

Q. What analytical techniques are recommended for probing supramolecular interactions in uranyl-ADC polymers?

  • Hirshfeld surface analysis : Identifies short contacts (e.g., C–H⋯O interactions at 3.255–3.383 Å) and quantifies packing efficiency via the Kitaigorodskii packing index (KPI ~0.66–0.67) .
  • Luminescence quenching assays : Detect energy transfer between uranyl centers and aromatic counterions (e.g., PPh₄⁺) .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in emission spectra across structurally similar complexes?

For complexes like [PPh₄]₂[(UO₂)₂(ADC)₃] (emission at 482–546 nm) vs. [PPh₃Me][UO₂(ADC)(NO₃)] (red-shifted to 492–561 nm):

  • Validate ligand coordination modes via IR and Raman spectroscopy.
  • Compare experimental spectra with TD-DFT simulations to correlate electronic transitions with structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.